molecular formula C8H10N2O4 B13107223 Methyl 4,6-dimethoxypyrimidine-2-carboxylate CAS No. 202350-72-9

Methyl 4,6-dimethoxypyrimidine-2-carboxylate

Cat. No.: B13107223
CAS No.: 202350-72-9
M. Wt: 198.18 g/mol
InChI Key: XLPFNDOHVMQGAD-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxypyrimidine-2-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by its two methoxy groups at positions 4 and 6 and a carboxylate group at position 2 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated pyrimidines, nucleophilic substitution products.

Scientific Research Applications

Chemistry: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, pyrimidine derivatives are studied for their roles in DNA and RNA synthesis and repair. This compound can serve as a model compound for studying these processes.

Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. Its derivatives may exhibit activity against specific molecular targets in disease pathways.

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides, contributing to agricultural productivity .

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethoxypyrimidine-2-carboxylate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the target molecules, leading to therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at position 2 allows for unique interactions and reactivity compared to other pyrimidine derivatives.

Biological Activity

Methyl 4,6-dimethoxypyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
  • Methoxy Groups : Two methoxy (-OCH₃) groups at the 4 and 6 positions of the pyrimidine ring.
  • Carboxylate Group : A carboxylate (-COOCH₃) group at the 2 position.

The molecular formula is C₉H₁₁N₁O₄, with a molecular weight of approximately 197.19 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a study evaluated its effectiveness against a range of phytopathogenic fungi, revealing significant antifungal properties, particularly against species like Fusarium and Botrytis .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been explored for its antiviral potential . Its structural features allow it to interact with viral enzymes or nucleic acids, potentially inhibiting viral replication. This mechanism makes it a candidate for further investigation in antiviral drug development .

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of specific enzymes related to nucleic acid synthesis.
  • Interference with cellular processes that are critical for pathogen survival and replication.

These interactions suggest a multifaceted approach to its biological activity, making it a versatile compound in therapeutic applications.

Case Studies and Research Findings

  • Antifungal Activity Study : A recent study synthesized several pyrimidine derivatives, including this compound. The compound demonstrated significant antifungal activity against Alternaria and Fusarium species, with inhibition rates exceeding 70% in certain assays .
  • Antiviral Screening : Preliminary screenings indicated that this compound could inhibit viral replication in vitro. Further studies are needed to confirm its efficacy against specific viruses and to understand the underlying mechanisms .
  • Structure-Activity Relationship (SAR) : Research into similar compounds has provided insights into how structural modifications can enhance biological activity. For example, variations in substituents on the pyrimidine ring have been correlated with increased potency against microbial pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundAntimicrobial ActivityAntiviral ActivityNotable Features
This compoundHighModerateTwo methoxy groups enhance solubility
Ethyl 4,6-dimethoxypyrimidine-2-carboxylateModerateLowSimilar structure but less potent
4,6-Dimethoxy-2-pyrimidinecarboxylic acidLowHighMore acidic; different reactivity profile

Properties

CAS No.

202350-72-9

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 4,6-dimethoxypyrimidine-2-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-12-5-4-6(13-2)10-7(9-5)8(11)14-3/h4H,1-3H3

InChI Key

XLPFNDOHVMQGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C(=O)OC)OC

Origin of Product

United States

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